![molecular formula C18H23ClFNS B1463927 [1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride CAS No. 1306606-19-8](/img/structure/B1463927.png)
[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
Overview
Description
“1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C18H23ClFNS . It is used in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular weight of this compound is 339.90 . The molecular structure is based on its molecular formula, C18H23ClFNS . For a more detailed analysis, techniques like NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.90 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Pharmacokinetics and Metabolism
- Compounds structurally related to androgens and selective androgen receptor modulators (SARMs) have been explored for their pharmacokinetic properties and metabolic profiles in preclinical studies. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new therapeutic agents, which could be applicable to the compound (Wu et al., 2006).
Drug Design and Synthesis
- The design and synthesis of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for potential therapeutic applications, particularly as dopamine transporter (DAT) inhibitors, illustrate the complex strategies involved in creating compounds with specific biological activities. Such methodologies could be relevant to the synthesis and application of the compound for targeting specific receptors or enzymes (Slack et al., 2020).
Metabolic Pathways and Conjugation
- The identification of unique metabolic pathways and conjugate formations, such as sulfonic acid type conjugates, in the metabolism of certain compounds in rats offers insights into the biotransformation processes that novel chemicals might undergo. This information is vital for drug development and safety assessments (Yoshino et al., 1993).
Receptor Antagonism and Therapeutic Effects
- Research into arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines has led to the discovery of potent 5-HT7R antagonists with antidepressant and anxiolytic properties. These findings highlight the therapeutic potential of targeting specific serotonin receptors, which might be an area of interest for the compound (Canale et al., 2016).
Analgesic Properties and Pain Management
- The development and evaluation of high-efficacy 5-HT1A receptor agonists for their analgesic effects in models of chronic pain, such as trigeminal neuropathic pain, provide a framework for investigating the analgesic potential of new compounds. This research avenue could be relevant if the compound exhibits affinity for serotonin receptors or other pain-related targets (Deseure et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylThe role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions .
Mode of Action
The exact mode of action of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylIt is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylBased on its chemical structure, it may be involved in pathways related to aromatic compounds . The compound’s sulfanyl group and fluoro group could potentially influence various biochemical reactions, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylFactors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylIt is likely that the compound’s interaction with its targets leads to changes in cellular signaling or biochemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets .
properties
IUPAC Name |
1-[3-fluoro-4-(4-propan-2-ylphenyl)sulfanylphenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNS.ClH/c1-12(2)14-5-8-16(9-6-14)21-18-10-7-15(11-17(18)19)13(3)20-4;/h5-13,20H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUAGSQSOHMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(C)NC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



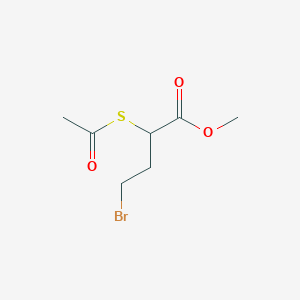
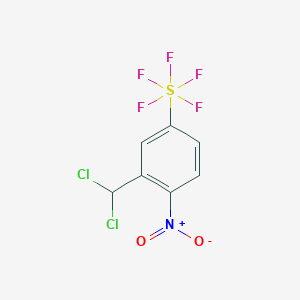



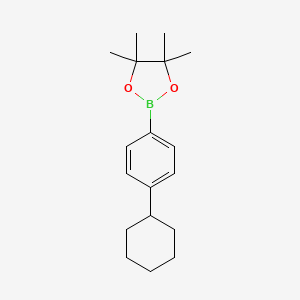
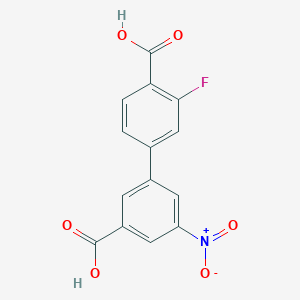

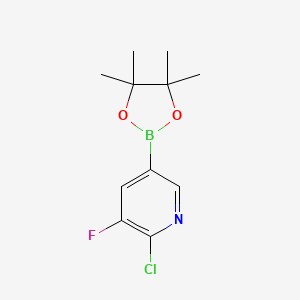
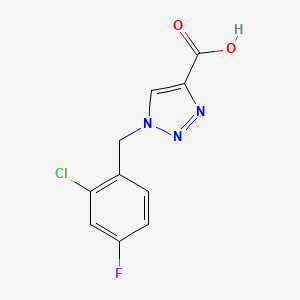


![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)